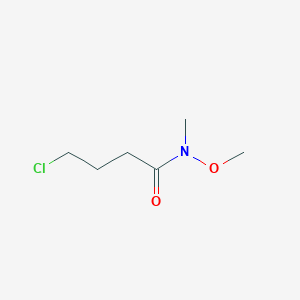

4-chloro-N-methoxy-N-methylButanamide

描述

4-Chloro-N-methoxy-N-methylbutanamide (C₇H₁₃ClNO₂, molecular weight: 178.64 g/mol) is a chloro-substituted butanamide derivative characterized by a methoxy-methylamine functional group. It is synthesized via a one-step reaction between 4-chlorobutanoyl chloride and N,O-dimethylhydroxyamine hydrochloride in the presence of K₂CO₃, achieving a quantitative yield (>99.9%) under mild conditions . The compound exhibits a bright yellow oil consistency at room temperature and demonstrates high solubility in organic solvents such as Et₂O and H₂O . Its structural features, including the chloro and methoxy groups, make it a versatile intermediate in organic synthesis and pharmaceutical research.

属性

IUPAC Name |

4-chloro-N-methoxy-N-methylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO2/c1-8(10-2)6(9)4-3-5-7/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYOBNBVRQAUCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)CCCCl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50460094 | |

| Record name | 4-chloro-N-methoxy-N-methylbutyramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50460094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64214-66-0 | |

| Record name | 4-chloro-N-methoxy-N-methylbutyramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50460094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-methoxy-N-methylButanamide typically involves the reaction of 4-chlorobutyryl chloride with N-methoxy-N-methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-chlorobutyryl chloride+N-methoxy-N-methylamine→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

化学反应分析

Types of Reactions

4-chloro-N-methoxy-N-methylButanamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield corresponding products.

Hydrolysis: The amide bond can be hydrolyzed to produce carboxylic acids and amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like ethanol or water.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Substitution: Various substituted butanamides.

Oxidation: Corresponding carboxylic acids.

Reduction: Corresponding alcohols or amines.

科学研究应用

Chemistry

- Building Block for Organic Synthesis : The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to modify it through various reactions, including substitution and reduction.

Biology

- Enzyme Inhibition Studies : 4-Chloro-N-methoxy-N-methylButanamide is utilized in research focused on enzyme inhibition, particularly in understanding protein interactions and their biological implications.

- Neuroprotective Research : Recent studies have explored its potential as a neuroprotective agent targeting sigma-1 receptors (S1R), which are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's .

Medicine

- Therapeutic Investigations : The compound is being researched for its anti-inflammatory and analgesic properties. Its interaction with specific molecular targets may lead to new therapeutic strategies for treating pain and inflammation .

- Cancer Research : In the context of oncology, it has been investigated for its role in addressing mutations related to tumor resistance, particularly concerning NTRK mutations that affect treatment efficacy .

Industrial Applications

- Material Development : this compound is also explored for its potential in developing new materials and chemical processes within industrial settings.

Case Studies

作用机制

The mechanism of action of 4-chloro-N-methoxy-N-methylButanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Key Observations :

- Synthetic Efficiency : 4-Chloro-N-methoxy-N-methylbutanamide outperforms other analogs in terms of reaction simplicity and yield (>99.9%), attributed to its single-step synthesis under mild conditions . In contrast, compounds with bulky substituents (e.g., tert-pentyl groups in ) likely require multi-step syntheses, reducing overall efficiency.

Physicochemical Properties

The table below compares critical physicochemical parameters:

Key Observations :

- Stability : The compound’s stability under standard storage conditions (-20°C) contrasts with the lack of data for structurally complex derivatives, suggesting superior handling characteristics.

生物活性

Overview

4-Chloro-N-methoxy-N-methylButanamide, with the molecular formula and a molecular weight of 165.62 g/mol, is an organic compound that has gained attention in various scientific fields for its potential biological activities. This compound features a chloro group, a methoxy group, and a methyl group attached to a butanamide backbone, which contributes to its unique chemical properties and biological interactions.

The compound can undergo several types of chemical reactions:

- Substitution Reactions : The chloro group can be replaced by nucleophiles, leading to the formation of various derivatives.

- Oxidation and Reduction : It can be oxidized or reduced to yield corresponding products, such as carboxylic acids or alcohols.

- Hydrolysis : The amide bond can hydrolyze to produce carboxylic acids and amines.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It can bind to enzymes or receptors, modifying their activity and leading to various physiological effects. The precise pathways depend on the context of its application.

Enzyme Inhibition and Protein Interactions

Research indicates that this compound is employed in studies focusing on enzyme inhibition and protein interactions. For instance, it has been investigated for its potential as an acetylcholinesterase (AChE) inhibitor, which is relevant in treating neurodegenerative diseases .

Neuroprotective Effects

A study highlighted its role in neuroprotection by evaluating its binding affinity to Sigma-1 receptors (S1R) and NMDA receptors. Compounds derived from this compound exhibited promising results in crossing the blood-brain barrier (BBB), suggesting potential therapeutic applications in neurodegenerative conditions .

Case Study 1: Neuroprotective Agents

In a study focusing on the development of neuroprotective agents, this compound was synthesized and evaluated for its binding affinity to S1R and NMDA receptors. The results indicated that compounds derived from this structure had good selectivity over Sigma-2 receptors (S2R) and demonstrated favorable BBB penetration potential. This suggests that they could serve as effective neuroprotective agents with antioxidant properties mediated by aquaporins (AQPs) .

Case Study 2: Acetylcholinesterase Inhibition

Another significant study evaluated the anti-AChE activity of various derivatives of this compound. The results showed that some compounds exhibited substantial inhibition percentages against AChE, indicating their potential use in treating conditions like Alzheimer's disease .

Research Findings Summary Table

| Study | Focus | Key Findings |

|---|---|---|

| Study 1 | Neuroprotection | Good affinity for S1R; potential for BBB penetration; antioxidant effects via AQPs. |

| Study 2 | AChE Inhibition | Significant inhibition percentages; potential therapeutic applications for neurodegenerative diseases. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。